3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Description
Synthesis Analysis
The synthesis of complex benzamide derivatives is a multi-step process that often involves the use of various starting materials and reagents to achieve the desired molecular structure. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound. This process results in compounds with potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases . Similarly, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide is achieved through a five-step process starting from 2-nitrobenzoic acid, which includes chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction, resulting in a good yield of 54.5% .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is confirmed through various analytical techniques such as 1H-NMR, MS, IR, 13C-NMR, and elemental analysis. These techniques ensure the correct synthesis of the target molecules and provide detailed information about the molecular framework. For example, the structure of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides was confirmed using these methods, which is crucial for their subsequent biological evaluation and molecular docking studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are tailored to introduce specific functional groups and structural motifs that are essential for the desired biological activity. The reactions are carefully designed to proceed under mild conditions to maximize yield and minimize side reactions. For instance, the synthesis of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives involves the reaction of enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compounds' biological activity and pharmacokinetic profile. The derivatives synthesized in these studies exhibit properties that make them suitable for further evaluation in medicinal chemistry, particularly as inhibitors of cancer stem cells and other biological targets .
Relevant Case Studies
The benzamide derivatives synthesized in these studies have been evaluated for their biological activity in various case studies. For example, the derivatives synthesized in paper were screened against different forms of human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential for binding nucleotide protein targets. In another case study, the novel dihydropyrimidine-2(1H)-one/thione derivatives were evaluated for antitumor activity against cancer stem cells, with some compounds showing significant inhibitory effects at low concentrations . These case studies demonstrate the potential therapeutic applications of these compounds in the field of medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of compounds structurally related to 3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide in anticancer applications. For instance, a series of compounds exhibiting structural similarities, particularly in their trimethoxyphenyl and benzamide components, have been synthesized and shown to possess moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. The presence of the trimethoxyphenyl moiety, in particular, has been associated with enhanced biological activity, suggesting the significant role of methoxy groups in the compound's anticancer effects (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Cancer Stem Cell Targeting
Another scientific research application involves targeting cancer stem cells, where derivatives containing the trimethoxy motif have been designed, synthesized, and evaluated for their antitumor activity. These studies reveal the compounds' ability to inhibit the growth of colon cancer stem cells, highlighting a promising strategy for combating cancer by targeting its stem cells, which are often responsible for recurrence and resistance to conventional treatments (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Advanced Material Synthesis
Compounds with structures related to 3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been used in the synthesis of advanced materials. For example, the incorporation of trimethoxyphenyl motifs into polyamide imides has been explored, demonstrating the role of these structures in the development of materials with desirable properties such as solubility, thermal stability, and mechanical strength. This underscores the compound's relevance not only in pharmaceutical applications but also in material science, where its structural elements contribute to the creation of high-performance polymers (Phookan, 2014).
Optical and Electronic Properties
The trimethoxyphenyl group, similar to that in 3,4,5-trimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, has been implicated in the design of compounds with unique optical and electronic properties. Research in this area focuses on the synthesis of molecules that exhibit aggregation-enhanced emission, mechanochromic properties, and multi-stimuli-responsive behavior. These findings are pivotal for the development of new materials for optoelectronic devices, highlighting the compound's potential contribution to the fields of photonics and electronics (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-10-15(7-8-16(13)23-9-5-6-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHUISFMXZCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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